Cas no 1170936-27-2 (1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole)
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole
- VWB93627
- 1-(2,2-difluoroethyl)-5-methyl-pyrazole
- STK351715
- FXYFUILXXRLHOO-UHFFFAOYSA-N
- SCHEMBL21587664
- AKOS005167684
- 1-(2,2-difluoroethyl)-5-methylpyrazole
- EN300-231356
- 1170936-27-2
-
- MDL: MFCD09473553
- Inchi: 1S/C6H8F2N2/c1-5-2-3-9-10(5)4-6(7)8/h2-3,6H,4H2,1H3
- InChI Key: FXYFUILXXRLHOO-UHFFFAOYSA-N
- SMILES: FC(CN1C(C)=CC=N1)F
Computed Properties
- Exact Mass: 146.06555459Da
- Monoisotopic Mass: 146.06555459Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 17.8Ų
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-231356-0.05g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 0.05g |
$211.0 | 2024-06-20 | |
| Enamine | EN300-231356-0.1g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 0.1g |
$314.0 | 2024-06-20 | |
| Enamine | EN300-231356-0.25g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 0.25g |
$447.0 | 2024-06-20 | |
| Enamine | EN300-231356-0.5g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 0.5g |
$706.0 | 2024-06-20 | |
| Enamine | EN300-231356-1.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 1.0g |
$904.0 | 2024-06-20 | |
| Enamine | EN300-231356-2.5g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 2.5g |
$1416.0 | 2024-06-20 | |
| Enamine | EN300-231356-5.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 5.0g |
$2268.0 | 2024-06-20 | |
| Enamine | EN300-231356-10.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 10.0g |
$3235.0 | 2024-06-20 | |
| Enamine | EN300-231356-1g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 1g |
$904.0 | 2023-09-15 | |
| Enamine | EN300-231356-5g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 5g |
$2268.0 | 2023-09-15 |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole Suppliers
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole
Recent Advances in the Study of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole (CAS: 1170936-27-2)
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole (CAS: 1170936-27-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in medicine.
The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole has been optimized in recent years, with several research groups reporting improved yields and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a streamlined synthetic route that utilizes palladium-catalyzed cross-coupling reactions, achieving a 78% yield. The compound's unique difluoroethyl group has been shown to enhance its metabolic stability, making it an attractive candidate for further pharmacological evaluation.
In terms of biological activity, 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole has demonstrated promising results in preclinical studies. Research conducted at the University of California, San Francisco, revealed its potent inhibitory effects on specific kinase enzymes implicated in cancer progression. The compound exhibited IC50 values in the low nanomolar range against several kinase targets, suggesting its potential as a lead compound for oncology drug development. Additionally, its selectivity profile was favorable, with minimal off-target effects observed in vitro.
Further investigations have explored the compound's potential in treating neurodegenerative diseases. A 2023 study in ACS Chemical Neuroscience reported that 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole could modulate glutamate receptor activity, offering neuroprotective effects in models of Alzheimer's disease. The researchers attributed this activity to the compound's ability to interact with specific allosteric sites on the receptor, providing a novel mechanism of action for future therapeutic development.
Despite these promising findings, challenges remain in the clinical translation of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole. Pharmacokinetic studies have indicated moderate oral bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Moreover, the compound's safety profile requires further evaluation, particularly in long-term toxicity studies. Nevertheless, the growing body of evidence supports its potential as a valuable tool compound and a starting point for drug discovery efforts.
In conclusion, 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole (CAS: 1170936-27-2) represents an exciting area of research in chemical biology and pharmaceutical sciences. Its unique structural features, combined with demonstrated biological activities across multiple therapeutic areas, make it a compound worthy of continued investigation. Future research directions may include structure-activity relationship studies, further optimization of its pharmacokinetic properties, and exploration of additional biological targets.
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